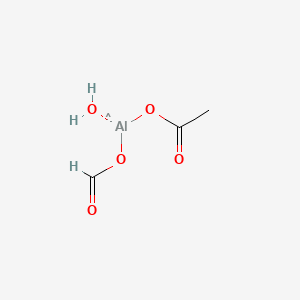

Aluminum formoacetate

Beschreibung

Aluminum formoacetate (CAS: 34202-30-7, Molecular Formula: C₄H₇AlO₅) is a coordination compound combining formate (HCOO⁻) and acetate (CH₃COO⁻) ligands with aluminum. It is a critical precursor in sol-gel processes for synthesizing high-performance alumina fibers . Its unique oligomeric structure, particularly the optimal ratio of oligomers (n(A):n(B):n(C) = 4:15:1), ensures low non-bond energy and high stability during fiber spinning . Applications span advanced ceramics, composite materials, and coatings due to its ability to form uniform gels upon solvent evaporation .

Eigenschaften

CAS-Nummer |

34202-30-7 |

|---|---|

Molekularformel |

C3H6AlO5 |

Molekulargewicht |

149.06 g/mol |

InChI |

InChI=1S/C2H4O2.CH2O2.Al.H2O/c1-2(3)4;2-1-3;;/h1H3,(H,3,4);1H,(H,2,3);;1H2/q;;+2;/p-2 |

InChI-Schlüssel |

QZMBJBRDDGXUKQ-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Al]OC=O.O |

Kanonische SMILES |

CC(=O)O[Al]OC=O.O |

Andere CAS-Nummern |

34202-30-7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aluminum formoacetate can be synthesized by reacting formic acid with aluminum salts. One common method involves the reaction of formic acid with aluminum hydroxide or aluminum nitrate. The reaction typically occurs under reflux conditions to ensure complete reaction and formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting formic acid with aluminum hydroxide or aluminum nitrate in large reactors. The reaction mixture is then filtered, and the product is purified through recrystallization. The final product is dried and packaged for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Aluminum formoacetate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form aluminum oxide and carbon dioxide.

Reduction: It can be reduced to form aluminum metal and formic acid.

Substitution: It can undergo substitution reactions with other carboxylic acids to form different aluminum carboxylates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Other carboxylic acids, such as acetic acid, are used in substitution reactions.

Major Products Formed:

Oxidation: Aluminum oxide and carbon dioxide.

Reduction: Aluminum metal and formic acid.

Substitution: Different aluminum carboxylates, depending on the carboxylic acid used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Aluminum formoacetate is used as a precursor in the synthesis of alpha-alumina powders, which are essential in the production of ceramics and refractory materials. It is also used in the preparation of aluminum-based catalysts for various chemical reactions .

Biology and Medicine: In biological research, this compound is used to study the effects of aluminum compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .

Industry: In the industrial sector, this compound is used in the production of aluminum-based nanomaterials, which have applications in electronics, coatings, and catalysis. It is also used in the preparation of aluminum foam composite structures, which are lightweight and have excellent mechanical properties .

Wirkmechanismus

The mechanism of action of aluminum formoacetate involves its ability to form stable complexes with various molecules. In chemical reactions, it acts as a catalyst by facilitating the formation of intermediate complexes that lower the activation energy of the reaction. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogs

The following table compares aluminum formoacetate with key analogs:

Key Comparative Analysis

Chemical Stability and Speciation

- This compound : Exhibits pH-dependent speciation. In neutral aqueous solutions, carboxyl groups act as bridging ligands, forming stable oligomers. Under acidic conditions, H⁺ disrupts coordination, leading to smaller clusters .

- Aluminum Chloride : Hydrolyzes aggressively in water, releasing HCl and forming Al(OH)₃ precipitates. Less stable in neutral pH compared to formoacetate .

- Aluminum Hydroxide : Stable in neutral to alkaline conditions but dissolves in strong acids/bases, limiting its use in acidic environments .

Research Findings

Sol-Gel Behavior and Fiber Formation

Molecular dynamics (MD) simulations reveal that this compound’s oligomeric structure (25–31 wt% solid content) ensures minimal non-bond energy (−450 to −500 kcal/mol), enabling uniform fiber formation during solvent evaporation . In contrast, aluminum chloride’s rapid hydrolysis complicates fiber integrity .

DFT Studies on Speciation

Density functional theory (DFT) studies show that this compound in neutral solutions forms [Al₆(OH)₁₂(HCOO)₆(CH₃COO)₆]⁶⁻ clusters with carboxyl bridges, whereas acidic conditions yield smaller [Al(H₂O)₆]³⁺ ions. This contrasts with aluminum lactate, which maintains tridentate lactate coordination regardless of pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.